3,4-dihydro-2H-pyran-6-carboxylic acid
Overview
Description
3,4-dihydro-2H-pyran-6-carboxylic acid is an organic compound . It plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .
Molecular Structure Analysis
The molecular formula of 3,4-dihydro-2H-pyran-6-carboxylic acid is C6H8O3 . The InChI code is 1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2,(H,7,8) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-2H-pyran-6-carboxylic acid include a molecular weight of 128.13 .Scientific Research Applications
Conformational Analysis
- Scientific Field : Physical Chemistry
- Application Summary : The ring conformations of 3,4-dihydro-2H-pyran have attracted considerable interest due to their structural similarity to cyclohexene, an important molecule in stereochemistry .
- Methods of Application : High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy was utilized to obtain information regarding the adiabatic ionic transition between the S0 and the D0 states .
- Results : The adiabatic ionization energy of 3,4-dihydro-2H-pyran was accurately determined to be 8.3355 ± 0.0005 eV (67,230 ± 4 cm−1) .
Hydroxyl-Protecting Reagent
- Scientific Field : Organic Synthesis
- Application Summary : 3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent in organic synthesis .
- Methods of Application : It is used to protect various reactive functional groups .
- Results : This application allows for the synthesis of complex organic molecules without unwanted side reactions .
Diels–Alder Reaction
- Scientific Field : Organic Chemistry
- Application Summary : 3,4-dihydro-2H-pyran can be used in Diels–Alder reactions with p-quinone, catalysed by p-toluenesulfonic acid .
- Methods of Application : The reaction between p-quinones and 3,4-dihydro-2H-pyran is catalyzed by p-toluenesulfonic acid .
- Results : The products were accomplished by the Diels–Alder cycloaddition reaction .
Synthesis of Tetrahydropyranylated Products
- Scientific Field : Organic Synthesis
- Application Summary : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyranylated products from alcohols .
- Methods of Application : The reaction is carried out in the presence of a phenolsulfonic acid-formaldehyde resin catalyst .
- Results : This method allows for the synthesis of tetrahydropyran derivatives .
Intermediate for Organic Synthesis
- Scientific Field : Organic Synthesis
- Application Summary : 3,4-Dihydro-2H-pyran and its derivatives play an important role as intermediates for organic synthesis in agrochemical, pharmaceutical and dyestuff fields .
- Methods of Application : These compounds are used in various chemical reactions to produce a wide range of products .
- Results : The use of these intermediates allows for the synthesis of complex molecules used in various industries .
Synthesis of Pyrazoles
- Scientific Field : Organic Synthesis
- Application Summary : 3,4-Dihydro-2H-pyran can be used to synthesize pyrazole derivatives .
- Methods of Application : The reaction is carried out by reacting pyrazoles in the presence of trifluoroacetic acid .
- Results : This method allows for the synthesis of pyrazole derivatives .
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPSEKWDOSMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500892 | |
Record name | 3,4-Dihydro-2H-pyran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyran-6-carboxylic acid | |
CAS RN |
31518-14-6 | |
Record name | 3,4-Dihydro-2H-pyran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-pyran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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